(2R,4R)-4-fluoropyrrolidine-2-carboxylic acid hydrochloride
Description
(2R,4R)-4-Fluoropyrrolidine-2-carboxylic acid hydrochloride is a fluorinated proline derivative with a stereochemically defined pyrrolidine backbone. Its molecular formula is C₅H₉ClFNO₂, and it is commercially available with a purity of 97–98% as a white solid (CAS: 1523541-82-3) . The compound’s stereochemistry—(2R,4R)—distinguishes it from other diastereomers and influences its physicochemical and biological properties. Fluorination at the 4-position enhances metabolic stability and modulates conformational flexibility, making it relevant in pharmaceutical design, particularly for peptide mimetics and enzyme inhibitors.
Properties
IUPAC Name |
(2R,4R)-4-fluoropyrrolidine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8FNO2.ClH/c6-3-1-4(5(8)9)7-2-3;/h3-4,7H,1-2H2,(H,8,9);1H/t3-,4-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCWWFZQRLUCRFQ-VKKIDBQXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN[C@H]1C(=O)O)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-4-fluoropyrrolidine-2-carboxylic acid hydrochloride typically involves diastereoselective synthesis techniques. One common method includes the use of commercially available starting materials to construct the pyrrolidine ring with high diastereoselectivity. The reaction conditions often involve the use of zinc and magnesium enolates, which facilitate the formation of the desired stereoisomers through a tightly bound chelation-controlled transition state .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar diastereoselective techniques. The process is optimized for high yield and purity, ensuring that the final product meets the stringent requirements for pharmaceutical applications. The use of automated synthesis and purification systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2R,4R)-4-fluoropyrrolidine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrrolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride or sodium borohydride for reduction, and nucleophiles like halides or amines for substitution reactions. The reaction conditions are typically mild to moderate, ensuring the preservation of the compound’s stereochemistry and functional integrity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, reduction may produce alcohols or amines, and substitution reactions can result in a variety of functionalized pyrrolidine derivatives.
Scientific Research Applications
(2R,4R)-4-fluoropyrrolidine-2-carboxylic acid hydrochloride has a wide range of scientific research applications:
Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.
Mechanism of Action
The mechanism of action of (2R,4R)-4-fluoropyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the pyrrolidine ring enhances the compound’s binding affinity and selectivity, leading to improved biological activity. The compound may inhibit or activate specific pathways, depending on its target, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereoisomeric Variants
The stereochemistry of fluorinated pyrrolidine derivatives significantly impacts their behavior. Key isomers include:
Table 1: Comparison of Fluoropyrrolidine-2-carboxylic Acid Hydrochloride Isomers
Key Observations :
- Synthesis : All isomers are synthesized via stereospecific routes using tert-butyl-protected intermediates followed by HCl-mediated deprotection .
- Physical Properties : The (2S,4S) isomer exhibits a distinct melting point (130–136°C decomposition), while data for others remain unreported .
- Biological Relevance : The (2S,4R) isomer (CAS 60604-36-6) is used in positron emission tomography (PET) tracer development, highlighting the role of stereochemistry in targeting specificity .
Substituted Pyrrolidine Derivatives
Substitutions on the pyrrolidine ring alter electronic and steric profiles:
Table 2: Comparison with Substituted Pyrrolidine Derivatives
Key Observations :
Esters and Amides
Functional group modifications (e.g., esters, amides) expand utility:
Table 3: Comparison with Ester and Amide Derivatives
Research Findings and Gaps
- Stereochemical Impact : The (2R,4R) configuration confers distinct conformational preferences compared to (2S,4S) or (2S,4R) isomers, influencing receptor affinity .
- Data Limitations : Melting points and solubility data for (2R,4R)-4-fluoro derivatives are sparse, highlighting a need for further characterization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
